molecular formula C7H15N B1618611 1,4-Dimethylpiperidine CAS No. 695-15-8

1,4-Dimethylpiperidine

Cat. No. B1618611
CAS RN: 695-15-8
M. Wt: 113.2 g/mol
InChI Key: TVSMLBGFGKLKOO-UHFFFAOYSA-N
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Description

1,4-Dimethylpiperidine is a heterocyclic organic compound with the chemical formula C7H15N . It belongs to the piperidine family, which is characterized by a six-membered ring containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidines play a crucial role in drug design and are present in various pharmaceuticals and alkaloids .


Synthesis Analysis

The synthesis of 1,4-dimethylpiperidine involves various methods, including intra- and intermolecular reactions. Researchers have explored hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions to obtain substituted piperidines. These synthetic routes are essential for constructing biologically active compounds containing the piperidine moiety .

Scientific Research Applications

1. Catalyst in Polyurethane Foam Production

1,4-Dimethylpiperidine has been evaluated as a catalyst in the production of polyether foam. It exhibits comparatively low gelling and blowing action compared to triethylene diamine but is considered a good delayed action catalyst, beneficial for in-mold flowability and slow cure times with comparable foam properties (Samarappuli & Liyanage, 2018).

2. Complexation with Rhodium(II) Tetracarboxylates

The compound has been involved in complexation studies with rhodium(II) tetracarboxylates. This research, using nuclear magnetic resonance spectroscopy and density functional theory, explores its potential in forming complexes, which could have implications in chemical synthesis and catalysis (Sadlej & Jaźwiński, 2021).

3. Applications in Luminescence and Solvatofluorochromism

Research has been conducted on squaraine dyes with 1,4-Dimethylpiperidine, demonstrating properties like solution emission, crystalline-induced emission behavior, and solvatofluorochromism. These properties are significant in the field of photochemistry and materials science for developing new luminescent materials (Yu et al., 2021).

4. Structural and Conformational Analysis

1,4-Dimethylpiperidine derivatives have been synthesized and characterized for their structural and conformational properties. This research is crucial in understanding the molecular structure and potential pharmacological applications of these compounds (Mohanraj & Ponnuswamy, 2017).

properties

IUPAC Name

1,4-dimethylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N/c1-7-3-5-8(2)6-4-7/h7H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVSMLBGFGKLKOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50219726
Record name Piperidine, 1,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50219726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dimethylpiperidine

CAS RN

695-15-8
Record name Piperidine, 1,4-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000695158
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC363758
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=363758
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Piperidine, 1,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50219726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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